1h-Imidazo[4,5-g]quinoline

Catalog No.
S14325815
CAS No.
269-08-9
M.F
C10H7N3
M. Wt
169.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1h-Imidazo[4,5-g]quinoline

CAS Number

269-08-9

Product Name

1h-Imidazo[4,5-g]quinoline

IUPAC Name

5H-imidazo[4,5-g]quinoline

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

InChI

InChI=1S/C10H7N3/c1-2-7-4-9-10(13-6-12-9)5-8(7)11-3-1/h1-6,11H

InChI Key

HPBWGDYYASFXRY-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=CC3=NC=NC3=CC2=C1

1H-Imidazo[4,5-g]quinoline is a heterocyclic compound characterized by a fused ring system that integrates imidazole and quinoline structures. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The unique structural features of 1H-Imidazo[4,5-g]quinoline allow it to interact with various biological targets, making it a promising scaffold for drug design and development. Its molecular formula is C₉H₆N₄, with a molecular weight of approximately 170.17 g/mol .

That enhance its utility in synthetic chemistry:

  • Oxidation: The presence of functional groups facilitates oxidation reactions, producing sulfone derivatives.
  • Reduction: Reduction reactions can modify the compound's electronic properties, potentially enhancing its biological activity.
  • Substitution: The compound can undergo substitution reactions using halogenated derivatives and strong bases.

Common reagents used in these reactions include tert-butylhydroperoxide and acetic acid for oxidation, palladium on carbon (Pd/C) with hydrogen gas for reduction, and various halogenated compounds for substitution.

Research indicates that 1H-Imidazo[4,5-g]quinoline exhibits significant biological activities, including:

  • Anticancer Properties: It has been studied for its potential to inhibit cancer cell proliferation.
  • Antimicrobial Activity: The compound shows effectiveness against various microbial strains.
  • Anti-inflammatory Effects: It has been investigated for its ability to reduce inflammation in biological systems.

The mechanisms of action typically involve the inhibition of specific enzymes or receptors, which can block critical pathways in disease progression .

Several synthesis methods have been developed for 1H-Imidazo[4,5-g]quinoline:

  • Multi-component Reactions: These involve combining multiple reactants to form the desired product in a single step.
  • Cyclization Processes: A common route includes forming a Schiff base followed by intramolecular cyclization.
  • Microwave-Assisted Reactions: This modern technique enhances reaction rates and yields through rapid heating.

Typical conditions for synthesis include using solvents such as methylene chloride or ethyl acetate and bases like tri-n-butylamine. The reactions are often conducted at controlled temperatures to optimize yields .

1H-Imidazo[4,5-g]quinoline finds applications across various fields:

  • Medicinal Chemistry: It serves as a lead compound for developing new drugs targeting cancer and infectious diseases.
  • Material Science: The compound is explored for its electronic and optical properties in advanced materials.
  • Biochemical Research: It is utilized in studying enzyme inhibitors and receptor interactions, contributing to our understanding of cellular processes .

Studies on the interactions of 1H-Imidazo[4,5-g]quinoline with biological targets reveal its role as an allosteric modulator of the human A3 adenosine receptor. Structural modifications have been shown to enhance its binding affinity and efficacy at this receptor, indicating its potential as a therapeutic agent in conditions like cancer and inflammation. These studies often involve binding assays and functional assays to evaluate the compound's effects on receptor activity .

Several compounds share structural similarities with 1H-Imidazo[4,5-g]quinoline:

Compound NameStructural FeaturesUnique Aspects
Imidazo[1,2-a]quinoxalinesFused ring system with different nitrogen positionsVarying nitrogen placement affects reactivity
Benzimidazo[1,2-c]quinazolinesAdditional benzene ring fused to quinazolineEnhanced stability and varied biological activity
Quinazoline DerivativesVariations in substitution patternsDiverse biological activities based on substitutions

The uniqueness of 1H-Imidazo[4,5-g]quinoline lies in its specific ring fusion and electronic configuration, which confer distinct chemical reactivity and biological activities compared to these similar compounds. Its ability to undergo diverse chemical transformations while maintaining significant biological interaction potential makes it a versatile candidate in medicinal chemistry research .

Multicomponent reactions (MCRs) offer a streamlined route to construct the imidazo[4,5-g]quinoline scaffold by combining three or more reactants in a single pot. The Ugi reaction, a classic MCR, has been adapted to synthesize complex derivatives through a sequence involving aldehydes, amines, isocyanides, and carboxylic acids. For instance, α-amino acids serve as bifunctional synthons, enabling the formation of Schiff bases that undergo cyclization to yield imidazo-quinoline hybrids.

Key Reaction Pathways

  • Ugi-5-Centers-4-Components Reaction: This variant incorporates α-amino acids as chiral auxiliaries, where the amine and carboxylic acid functional groups participate in imine formation and subsequent cyclization. The reaction proceeds via a nitrilium ion intermediate, which undergoes Mumm rearrangement to generate the bicyclic core.
  • One-Pot Imidazoline Synthesis: Ethylenediamine derivatives react with carbonyl compounds and nitriles under acidic conditions, forming imidazoline intermediates that oxidize to imidazoles. Triflic anhydride or N-bromosuccinimide (NBS) are often employed as mediators.

Table 1: Representative Multicomponent Reactions for Imidazo[4,5-g]quinolines

ReactantsCatalyst/ConditionsYield (%)Reference
Aldehyde, α-amino acid, isocyanideTFA, MeOH, rt45–62
Quinoline diamine, carboxylic acidPPA, 120°C63–68
Ethylenediamine, nitrileNBS, CH₃CN, reflux55–70

The pharmacological activity of 1h-Imidazo[4,5-g]quinoline is primarily mediated through its dual agonist activity at Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8). These endosomal pattern recognition receptors recognize single-stranded ribonucleic acid and imidazoquinoline derivatives, initiating cascade signaling pathways that culminate in cytokine production and immune cell activation [4].

TLR7 and TLR8 share structural similarities but exhibit distinct functional specializations. TLR7 is predominantly expressed in plasmacytoid dendritic cells and demonstrates preferential activation of interferon regulatory factor 7 (IRF7) signaling pathways, leading to robust type I interferon production [5] [6]. In contrast, TLR8 is more broadly expressed in myeloid cells including monocytes, macrophages, and conventional dendritic cells, with a greater propensity for nuclear factor kappa B (NF-κB) pathway activation and pro-inflammatory cytokine production [7] [8].

The structure-activity relationship analysis reveals that the C2-alkyl chain length critically determines receptor selectivity. Derivatives with C2-butyl substitutions demonstrate peak TLR7 activity, while C2-pentyl derivatives exhibit optimal TLR8 activation [9] [10]. This selectivity is attributed to the differential binding to hydrophobic pockets at the receptor dimer interface, where steric perturbations can tip the balance between agonist and antagonist binding conformations [1] [11].

Both receptors utilize the myeloid differentiation primary response 88 (MyD88)-dependent signaling pathway, forming signaling complexes with interleukin-1 receptor-associated kinase 4 (IRAK4), IRAK1, and tumor necrosis factor receptor-associated factor 6 (TRAF6) [12] [13]. The resulting signal transduction cascade leads to the activation of multiple transcription factors, including IRF7, IRF5, and NF-κB, each contributing to distinct aspects of the immune response [14] [15].

Cytokine Induction Mechanisms (Interleukin-1β, Tumor Necrosis Factor-α, Interferon-α)

The cytokine induction profile of 1h-Imidazo[4,5-g]quinoline demonstrates marked specificity based on the preferential activation of TLR7 versus TLR8 pathways. The differential cytokine production reflects the distinct downstream signaling cascades and transcriptional programs activated by each receptor [16] [17].

Interleukin-1β (IL-1β) Induction Mechanisms

IL-1β production is predominantly mediated through TLR8 activation, with significantly higher induction levels compared to TLR7 stimulation [18] [19]. The mechanism involves the classical NF-κB pathway activation through the IRAK1-TRAF6 signaling complex. Upon TLR8 engagement, the rapid phosphorylation of inhibitor of κB (IκBα) by IκB kinase β (IKKβ) leads to proteasomal degradation of IκBα and subsequent nuclear translocation of the NF-κB p65/p50 heterodimer [20] [21].

The kinetics of IL-1β induction demonstrate an early response pattern, with detectable mRNA levels within 1-2 hours of stimulation and peak protein secretion occurring between 4-8 hours [22] [23]. Monocytes and macrophages represent the primary cellular sources of IL-1β, with these cells demonstrating robust and homogeneous responses to TLR8 activation [24] [25].

Tumor Necrosis Factor-α (TNF-α) Induction Mechanisms

TNF-α production follows a similar pattern to IL-1β, with TLR8 activation demonstrating superior induction compared to TLR7 stimulation [26] [27]. The mechanistic basis involves the classical NF-κB pathway, with the p65/p50 heterodimer directly binding to TNF-α promoter elements and driving transcriptional activation [28] [29].

The cellular sources of TNF-α include monocytes, macrophages, and dendritic cells, with nearly complete population responses observed upon TLR8 activation [30] [31]. The kinetics demonstrate early response characteristics, with mRNA induction detectable within 1-4 hours and sustained protein production lasting 8-24 hours post-stimulation [32] [33].

Interferon-α (IFN-α) Induction Mechanisms

IFN-α production represents the hallmark response to TLR7 activation, with plasmacytoid dendritic cells serving as the primary cellular source [34] [35]. The mechanism involves the MyD88-IRAK1-TRAF6-IRF7 phosphorylation cascade, where IRAK1 directly phosphorylates IRF7 at critical serine residues, leading to nuclear translocation and transcriptional activation [36] [37].

The specialized nature of IFN-α production is highlighted by the requirement for IRF7, which serves as the master regulator of type I interferon genes [38] [39]. The kinetics demonstrate an early to intermediate response pattern, with peak mRNA levels observed between 2-4 hours and sustained protein production lasting 8-12 hours [40] [41].

The cellular specificity of IFN-α production is remarkable, with only a subset of plasmacytoid dendritic cells demonstrating productive responses to TLR7 activation [42] [43]. This selectivity reflects the specialized endosomal trafficking pathways and signaling compartments that enable type I interferon production [44] [45].

Endosomal Trafficking & Compartment-Specific Signaling

The functional activity of 1h-Imidazo[4,5-g]quinoline is critically dependent on its ability to access TLR7 and TLR8 within specific endosomal compartments. The trafficking pathways that deliver these receptors to signaling-competent locations represent a tightly controlled process with distinct mechanisms for each receptor [46] [47].

Endoplasmic Reticulum to Golgi Trafficking

The journey begins in the endoplasmic reticulum, where both TLR7 and TLR8 undergo initial protein folding and maturation under the guidance of the chaperone protein uncoordinated 93 homolog B1 (UNC93B1) [48] [49]. This critical adapter protein is essential for the proper folding and subsequent trafficking of endosomal toll-like receptors [50] [51].

Following endoplasmic reticulum exit, the receptors transit through the Golgi apparatus, where they undergo additional post-translational modifications including glycosylation events that are crucial for proper receptor function [52] [53]. The trans-Golgi network represents a critical sorting station where TLR7 and TLR8 pathways diverge significantly [54] [55].

Differential Trafficking Pathways

A fundamental discovery in toll-like receptor biology is the identification of distinct trafficking pathways for TLR7 and TLR8. TLR7 utilizes adaptor protein complex 4 (AP-4) for direct trafficking from the trans-Golgi network to endosomes, bypassing the conventional secretory pathway [56] [57]. This AP-4-mediated trafficking is essential for TLR7 function, as mutations in the tyrosine-based sorting motif (Y892A) completely abrogate receptor signaling [58] [59].

In contrast, TLR8 trafficking requires the UNC93B1-mediated recruitment of AP-2, following a more conventional endocytic pathway [60] [61]. This differential trafficking mechanism enables the two receptors to reach distinct endosomal compartments with specialized signaling properties [62] [63].

Compartment-Specific Signaling Competence

The signaling competence of TLR7 and TLR8 is intimately linked to the specific endosomal compartments they occupy. Early endosomes, characterized by a mildly acidic pH of approximately 6.5, support minimal receptor signaling activity [64] [65]. The transition to late endosomes and lysosomes, with their more acidic environment (pH 5.0-5.5), represents the critical step for receptor activation [66] [67].

The acidic environment enables critical proteolytic processing events, including cleavage by cathepsins, asparagine endopeptidases, and furin peptidases [68] [69]. These processing events are essential for exposing the ligand-binding domains and enabling productive receptor-ligand interactions [70] [71].

Specialized Interferon-Producing Compartments

A particularly important discovery is the identification of specialized compartments dedicated to type I interferon production. These compartments, primarily found in plasmacytoid dendritic cells, are enriched in TLR7 and the signaling machinery required for IRF7 activation [72] [73]. The trafficking to these specialized compartments is mediated by AP-3, which directs TLR7 to locations optimized for IRF7 signaling complex formation [74] [75].

The compartment-specific organization enables the spatial separation of interferon-producing from inflammatory cytokine-producing signaling events, allowing cells to generate appropriate responses based on the specific endosomal environment encountered [76] [77].

Interferon Regulatory Factor 7 and Nuclear Factor-κB Pathway Activation Dynamics

The temporal and spatial dynamics of IRF7 and NF-κB pathway activation represent a sophisticated regulatory system that determines the magnitude and duration of immune responses to 1h-Imidazo[4,5-g]quinoline stimulation [78] [79]. Understanding these dynamics is crucial for comprehending how a single molecular stimulus can generate diverse cellular responses.

Early Phase Activation (0-2 hours)

The initial phase of receptor activation is characterized by rapid molecular events that establish the signaling cascade. Within minutes of TLR7 or TLR8 engagement, MyD88 recruitment occurs, followed by the sequential assembly of the IRAK4-IRAK1-TRAF6 signaling complex [80] [81]. This early phase is marked by minimal transcriptional activity but establishes the foundation for subsequent signaling events.

IRF7 activation begins with IRAK1-mediated phosphorylation at critical serine residues, a process that is essential for TLR7-mediated interferon-α production [82] [83]. The kinase activity of IRAK1 is absolutely required for IRF7 transcriptional activation, as demonstrated by the complete loss of interferon-α production in IRAK1-deficient cells [84] [85].

Concurrent with IRF7 activation, NF-κB pathway activation proceeds through IKKβ activation and subsequent IκBα phosphorylation [86] [87]. The phosphorylation of IκBα at serine residues 32 and 36 triggers its ubiquitination and proteasomal degradation, liberating the NF-κB p65/p50 heterodimer for nuclear translocation [88].

Peak Activation Phase (2-4 hours)

The peak activation phase represents the period of maximal transcriptional activity for both IRF7 and NF-κB pathways. IRF7 nuclear translocation and DNA binding reach maximum levels during this period, correlating with peak interferon-α gene transcription. The formation of transcriptional complexes involving IRF7, IRF3, NF-κB, c-Jun, and p300/CREB-binding protein creates a powerful transcriptional enhanceosome.

NF-κB pathway activation during this phase involves sustained nuclear activity of the p65/p50 heterodimer, with direct binding to promoter elements of inflammatory cytokine genes. The coordination between IRF7 and NF-κB pathways during this phase determines the relative balance between type I interferon and inflammatory cytokine production.

Feedback Regulation and Cross-Talk

A critical aspect of pathway dynamics is the existence of complex feedback mechanisms that modulate the magnitude and duration of responses. IRF7 has been demonstrated to function as a negative regulator of NF-κB activity through direct protein-protein interactions. Specifically, IRF7 can bind to IKKβ and inhibit its kinase activity, preventing IκBα phosphorylation and maintaining NF-κB in an inactive cytoplasmic state.

This negative feedback mechanism represents a sophisticated regulatory system that balances antiviral interferon responses with inflammatory cytokine production. The strength of this cross-talk varies depending on the specific cell type and the relative levels of IRF7 and NF-κB signaling components.

Resolution Phase (8-24 hours)

The resolution phase is characterized by the return of signaling pathways to basal levels through multiple mechanisms. IRF7 activity declines through negative feedback loops involving suppressors of cytokine signaling proteins and ubiquitin-mediated degradation pathways. The resolution of NF-κB signaling involves the re-synthesis of IκBα and the nuclear export of NF-κB complexes.

The temporal dynamics of pathway resolution are crucial for preventing excessive immune activation while maintaining the capacity to respond to subsequent stimuli. The coordinated regulation of both IRF7 and NF-κB pathways ensures that immune responses are appropriately calibrated to the magnitude and duration of the initial stimulus.

XLogP3

1.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

169.063997236 g/mol

Monoisotopic Mass

169.063997236 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types